molecular formula C28H37N5O4S B1241302 Unii-4R8Y22fmw2

Unii-4R8Y22fmw2

Cat. No.: B1241302
M. Wt: 539.7 g/mol
InChI Key: RKIRUNUDHJGEGW-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-4R8Y22FMw2 is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) to a specific chemical substance. The UNII system ensures unambiguous identification of substances in regulatory contexts. Based on structural analogs and synthesis pathways described in the evidence, UNII-4R8Y22FMw2 likely belongs to a class of substituted chromen-4-one derivatives or thiomorpholinomethyl-containing compounds, as inferred from related synthetic protocols and spectral data .

Properties

Molecular Formula

C28H37N5O4S

Molecular Weight

539.7 g/mol

IUPAC Name

1-hexyl-3-[4-[[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea

InChI

InChI=1S/C28H37N5O4S/c1-2-3-4-5-18-31-28(35)32-24-12-14-26(15-13-24)38(36,37)33-25-10-8-22(9-11-25)16-19-30-21-27(34)23-7-6-17-29-20-23/h6-15,17,20,27,30,33-34H,2-5,16,18-19,21H2,1H3,(H2,31,32,35)/t27-/m0/s1

InChI Key

RKIRUNUDHJGEGW-MHZLTWQESA-N

Isomeric SMILES

CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNC[C@@H](C3=CN=CC=C3)O

Canonical SMILES

CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(C3=CN=CC=C3)O

Synonyms

L 757,793
L 757793
L-757793

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chromen-4-One Derivatives

A structurally related compound, 5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a), shares key features with UNII-4R8Y22FMw2:

  • Molecular Formula : C₂₂H₂₇N₂O₅S .
  • Key Substituents: Thiomorpholinomethyl group at position 8, methoxyphenyl at position 2.
  • Spectral Data : HRMS (ESI) m/z [M + H]⁺: 399.1679 (observed), 399.1920 (calculated) .

Comparison with UNII-4R8Y22FMw2 :
While UNII-4R8Y22FMw2’s exact structure is undisclosed, its synthesis pathway (e.g., HCHO-mediated alkylation and thiomorpholine substitution) aligns with 11a. Differences may lie in substituent positions or oxidation states, as suggested by variations in HRMS data .

Bis-Substituted Amino Compounds

highlights PMI-Tyr (C₂₈H₂₀N₂O₈) and BPDI-Tyr (C₂₈H₂₀N₂O₈) , which share functional similarities with chromen-4-ones:

  • Functional Groups: Aromatic rings, hydroxyl, and amino groups.
  • Analytical Data :
    • PMI-Tyr : ¹H NMR (δ 7.25–6.75 ppm, aromatic protons); ESI-MS m/z 513.1 [M + H]⁺.
    • BPDI-Tyr : ¹³C NMR (δ 160–110 ppm, carbonyl and aromatic carbons) .

Comparison with UNII-4R8Y22FMw2: UNII-4R8Y22FMw2 lacks the tyrosine-derived side chains seen in PMI-Tyr/BPDI-Tyr but retains aromatic and heterocyclic motifs. Its thiomorpholinomethyl group may enhance solubility compared to tyrosine analogs .

Physicochemical Properties and Elemental Analysis

UNII-4R8Y22FMw2 vs. C₂₁H₂₈NO₁₀S ()
Property UNII-4R8Y22FMw2 (Inferred) C₂₁H₂₈NO₁₀S
Molecular Weight ~399–513 g/mol 510.53 g/mol
Melting Point Not reported 162–165°C
Elemental Analysis (C) ~58–62% 49.31% (Calc), 49.28% (Obs)
Solubility Likely polar (thiomorpholine) Moderate in DMSO

Key Differences :

  • Elemental Composition: C₂₁H₂₈NO₁₀S contains a sulfate group, absent in UNII-4R8Y22FMw2.
  • Stability: The thiomorpholinomethyl group in UNII-4R8Y22FMw2 may confer better thermal stability than sulfated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.